molecular formula C18H15NO3 B2525024 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone CAS No. 336188-02-4

1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone

Cat. No.: B2525024
CAS No.: 336188-02-4
M. Wt: 293.322
InChI Key: APRIISRIZGSNGH-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone is a synthetic organic compound with the molecular formula C18H15NO3. It is characterized by the presence of an indole core substituted with a 4-methoxybenzoyl group and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone typically involves the reaction of 4-methoxybenzoyl chloride with indole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[1-(4-Methoxybenzoyl)-1H-indol-3-yl]-1-ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

  • 1-(4-Methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one
  • 2-((1-Methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole

Comparison: Compared to similar compounds, 1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone is unique due to its specific substitution pattern and the presence of both an indole and a benzoyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)16-11-19(17-6-4-3-5-15(16)17)18(21)13-7-9-14(22-2)10-8-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRIISRIZGSNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325575
Record name 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

336188-02-4
Record name 1-[1-(4-methoxybenzoyl)indol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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